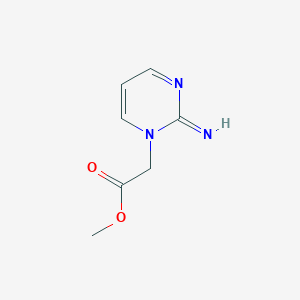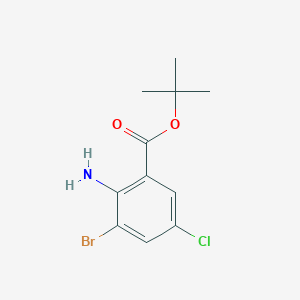
2,5-Dibromo-3-chloroisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-chloroisonicotinaldehyde is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of isonicotinaldehyde, characterized by the presence of bromine and chlorine atoms at specific positions on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-chloroisonicotinaldehyde typically involves the bromination and chlorination of isonicotinaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromo-3-chloroisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The compound is also involved in Suzuki cross-coupling reactions, where it reacts with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are used under inert atmosphere conditions.
Major Products: The major products formed from these reactions include substituted isonicotinaldehydes, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-chloroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of medicinal compounds with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-3-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparación Con Compuestos Similares
2,5-Dibromo-3-hexylthiophene: Similar in structure but with a hexyl group instead of a chloro group.
2,6-Dibromo-3,5-distyrylBODIPY: Another brominated compound with distinct optical properties.
2,5-Dibromo-3-methylthiophene: A thiophene derivative with similar bromination but different substitution pattern.
Uniqueness: Its combination of bromine and chlorine atoms on the isonicotinaldehyde scaffold makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific disciplines .
Propiedades
Número CAS |
1335051-53-0 |
|---|---|
Fórmula molecular |
C6H2Br2ClNO |
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
2,5-dibromo-3-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H |
Clave InChI |
XVEFJSBKYBNRFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)Br)Cl)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)








![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)


